Detiviciclovir

説明

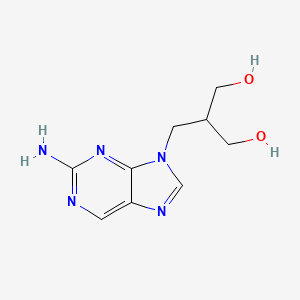

Structure

3D Structure

特性

CAS番号 |

220984-26-9 |

|---|---|

分子式 |

C9H13N5O2 |

分子量 |

223.23 g/mol |

IUPAC名 |

2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol |

InChI |

InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13) |

InChIキー |

PIWJGZWZNOWIGH-UHFFFAOYSA-N |

正規SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO |

製品の起源 |

United States |

Foundational & Exploratory

Detiviciclovir's Mechanism of Action: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detiviciclovir is an antiviral agent targeting herpesviruses, with a mechanism of action centered on the specific inhibition of viral DNA synthesis. As a nucleoside analog prodrug, its efficacy relies on intracellular conversion to an active triphosphate form, a process initiated by a viral-encoded kinase. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination upon its incorporation into the growing viral DNA strand. This guide provides a detailed examination of this mechanism, drawing parallels with well-characterized antiviral agents of the same class, and outlines the experimental methodologies used to elucidate these processes.

Introduction to this compound's Antiviral Strategy

This compound belongs to the class of nucleoside analogs, a cornerstone of antiviral therapy, particularly against the Herpesviridae family, which includes Human Cytomegalovirus (HCMV). The fundamental principle behind the action of these drugs is their structural similarity to natural deoxynucleosides, allowing them to be recognized and processed by viral enzymes involved in DNA replication. However, their modified structure ultimately disrupts this process, selectively halting viral propagation with minimal impact on the host cell's machinery.

The selectivity of this compound and similar drugs stems from the initial and critical activation step being catalyzed by a virus-specific enzyme. In the case of HCMV, this is the UL97 phosphotransferase. This ensures that the drug is predominantly activated in infected cells, concentrating its cytotoxic potential where it is needed and sparing uninfected cells.

The Bioactivation Pathway of this compound

The journey of this compound from a prodrug to an active inhibitor of viral replication involves a three-step phosphorylation cascade. This process is essential for its antiviral activity.

Step 1: Monophosphorylation by Viral UL97 Phosphotransferase

Upon entry into an HCMV-infected cell, this compound, a guanosine (B1672433) analog, serves as a substrate for the viral UL97 phosphotransferase. This enzyme catalyzes the addition of the first phosphate (B84403) group, converting this compound into this compound-monophosphate. This initial phosphorylation is the rate-limiting and selectivity-determining step. The UL97 kinase has a broader substrate specificity than cellular kinases, allowing it to recognize and phosphorylate the synthetic nucleoside analog.

Step 2 & 3: Di- and Triphosphorylation by Cellular Kinases

Following the initial virus-specific phosphorylation, cellular kinases, such as guanylate kinase, recognize this compound-monophosphate as a substrate and catalyze its conversion to the diphosphate (B83284) form. Subsequently, other cellular kinases add a third phosphate group to yield the active antiviral agent, this compound-triphosphate.

Caption: Bioactivation cascade of this compound in an HCMV-infected cell.

Inhibition of Viral DNA Polymerase

The active this compound-triphosphate directly targets the HCMV DNA polymerase (encoded by the UL54 gene), a crucial enzyme for the replication of the viral genome. The mechanism of inhibition occurs through two primary modes:

-

Competitive Inhibition: this compound-triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral DNA polymerase.

-

Chain Termination: Once incorporated into the growing viral DNA strand, the modified structure of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide. This is because it lacks the 3'-hydroxyl group necessary for chain elongation, leading to the premature termination of DNA synthesis.

The viral DNA polymerase has a higher affinity for this compound-triphosphate than cellular DNA polymerases, further contributing to the drug's selective antiviral effect.

Caption: Mechanism of viral DNA polymerase inhibition by this compound-TP.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

While specific data for this compound is not publicly available, the following tables illustrate how the antiviral potency and cytotoxicity of a compound like this compound would be presented. These values are crucial for determining the therapeutic window of an antiviral agent.

Table 1: In Vitro Antiviral Activity of this compound against Human Cytomegalovirus

| Cell Line | Viral Strain | Assay Type | EC50 (µM) |

| Human Foreskin Fibroblasts (HFF) | AD169 | Plaque Reduction Assay | Data not available |

| Human Foreskin Fibroblasts (HFF) | Towne | Plaque Reduction Assay | Data not available |

| Clinical Isolates | Various | DNA Hybridization Assay | Data not available |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) |

| Human Foreskin Fibroblasts (HFF) | MTT Assay | Data not available |

| Human Embryonic Lung (MRC-5) | Neutral Red Uptake | Data not available |

CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Selectivity Index (SI): A critical parameter for evaluating an antiviral candidate is the selectivity index, calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic profile, signifying that the drug is effective against the virus at concentrations well below those that are toxic to host cells.

Experimental Protocols

The elucidation of this compound's mechanism of action would rely on a series of established in vitro assays.

Antiviral Activity and Cytotoxicity Assays

Objective: To determine the EC50 and CC50 of this compound.

Methodology: Plaque Reduction Assay (for EC50)

-

Cell Seeding: Plate human foreskin fibroblasts (HFFs) in 6-well plates and grow to confluence.

-

Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Infect the confluent cell monolayers with a known titer of HCMV for 1-2 hours.

-

Treatment: Remove the viral inoculum and overlay the cells with a medium containing carboxymethylcellulose and the various concentrations of this compound.

-

Incubation: Incubate the plates for 7-14 days to allow for plaque formation.

-

Staining and Counting: Fix the cells with methanol (B129727) and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each drug concentration and determine the EC50 value using regression analysis.

Caption: Workflow for a Plaque Reduction Assay.

Methodology: MTT Assay (for CC50)

-

Cell Seeding: Plate HFFs in a 96-well plate.

-

Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated cell control and determine the CC50 value.

UL97 Phosphotransferase Activity Assay

Objective: To confirm that this compound is a substrate for the viral UL97 kinase.

Methodology: In Vitro Kinase Assay

-

Enzyme Source: Use purified recombinant UL97 protein or immunoprecipitated UL97 from infected cell lysates.

-

Reaction Mixture: Prepare a reaction buffer containing ATP (radiolabeled, e.g., [γ-32P]ATP), MgCl2, and this compound.

-

Initiation: Start the reaction by adding the UL97 enzyme.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination: Stop the reaction (e.g., by adding EDTA).

-

Analysis: Separate the reaction products (unreacted this compound and phosphorylated this compound) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection: Detect the radiolabeled phosphorylated product by autoradiography or scintillation counting.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of this compound-triphosphate on viral DNA polymerase.

Methodology: Enzyme Inhibition Assay

-

Enzyme and Template: Use purified recombinant HCMV DNA polymerase and a synthetic DNA template-primer.

-

Reaction Mixture: Prepare a reaction buffer containing the DNA template-primer, dNTPs (including a radiolabeled dNTP, e.g., [α-32P]dGTP), and varying concentrations of this compound-triphosphate.

-

Initiation: Start the reaction by adding the viral DNA polymerase.

-

Incubation: Incubate at 37°C.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.

-

Washing: Wash the filters to remove unincorporated radiolabeled dNTPs.

-

Quantification: Measure the radioactivity incorporated into the DNA using a scintillation counter.

-

Data Analysis: Calculate the percentage of polymerase inhibition for each concentration of this compound-triphosphate and determine the IC50 (50% inhibitory concentration).

Mechanisms of Resistance

Resistance to nucleoside analogs like this compound typically arises from mutations in two key viral genes:

-

UL97 (Phosphotransferase): Mutations in the UL97 gene can alter the enzyme's structure, reducing its ability to phosphorylate this compound.[1][2][3] This is the most common mechanism of resistance to ganciclovir, a related drug.

-

UL54 (DNA Polymerase): Mutations in the DNA polymerase gene can decrease the enzyme's affinity for this compound-triphosphate, preventing its incorporation into the viral DNA.[1] These mutations can sometimes confer cross-resistance to other antiviral agents that target the polymerase.[2]

Conclusion

The mechanism of action of this compound is a targeted, multi-step process that leverages the unique enzymatic machinery of the herpesvirus to achieve selective antiviral activity. As a nucleoside analog prodrug, its bioactivation is contingent on the viral UL97 phosphotransferase, ensuring its effects are concentrated within infected cells. The resulting active triphosphate metabolite effectively inhibits the viral DNA polymerase, leading to the termination of viral genome replication. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined, is essential for the continued development and optimization of antiviral therapies against HCMV and other herpesviruses.

References

Detiviciclovir: An Acyclic Nucleoside Analogue with Undisclosed Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir, also known as AM365, is identified in chemical and pharmaceutical literature as an antiviral nucleoside analogue.[1] As a member of this well-established class of therapeutic agents, this compound is structurally designed to interfere with viral replication. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific data regarding its antiviral spectrum. While its classification suggests activity against viral pathogens, detailed quantitative data on its efficacy against specific viruses, such as IC50 or EC50 values, remain undisclosed.

This technical guide provides an overview of what is known about this compound, its classification, and the general principles of antiviral activity and evaluation pertinent to its class of compounds.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-((2-amino-9H-purin-9-yl)methyl)propane-1,3-diol |

| Synonyms | AM365 |

| Molecular Formula | C9H13N5O2 |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 220984-26-9 |

Presumed Mechanism of Action: Nucleoside Analogue Inhibition of Viral Polymerase

As a nucleoside analogue, this compound is presumed to exert its antiviral effect by targeting viral nucleic acid synthesis. The general mechanism for this class of drugs involves a multi-step intracellular activation process, followed by competitive inhibition of the viral polymerase.

-

Cellular Uptake: The nucleoside analogue enters the host cell.

-

Phosphorylation (Activation): Host or viral kinases phosphorylate the nucleoside analogue to its active triphosphate form. This is often a rate-limiting step and a key determinant of selective toxicity.

-

Incorporation and/or Inhibition: The triphosphate analogue, mimicking a natural deoxynucleotide triphosphate (dNTP), competes for the active site of the viral DNA or RNA polymerase.

-

Chain Termination: Upon incorporation into the growing viral nucleic acid chain, the absence of a 3'-hydroxyl group (a common feature in many nucleoside analogues) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

The following diagram illustrates the general signaling pathway for the activation and mechanism of action of an acyclic nucleoside analogue.

Antiviral Spectrum: A Data Gap

Despite its classification as an antiviral agent, there is no publicly available data detailing the specific viruses against which this compound is active. Typically, the antiviral spectrum of a compound is determined through a series of in vitro assays against a panel of different viruses. The absence of such data for this compound in peer-reviewed literature suggests that either the compound is in a very early stage of development, its development was discontinued, or the data remains proprietary.

Standard Experimental Protocols for Determining Antiviral Spectrum

To provide context for the type of data that is currently missing for this compound, this section outlines the standard experimental protocols used to characterize the antiviral spectrum of a novel compound.

In Vitro Antiviral Assays

The initial assessment of antiviral activity is typically performed in cell culture-based assays.

1. Cytopathic Effect (CPE) Inhibition Assay:

-

Objective: To determine the concentration of the compound that protects cells from virus-induced death or morphological changes.

-

Methodology:

-

Host cells susceptible to the virus are seeded in multi-well plates.

-

Cells are treated with serial dilutions of the test compound.

-

A known titer of the virus is added to the wells.

-

After an incubation period, the extent of CPE is observed microscopically or quantified using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).

-

The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits CPE by 50%.

-

2. Plaque Reduction Assay:

-

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number and/or size of viral plaques.

-

Methodology:

-

Confluent monolayers of host cells are infected with the virus.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

-

After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

Plaques are counted, and the 50% inhibitory concentration (IC50) is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.

-

3. Yield Reduction Assay:

-

Objective: To measure the reduction in the production of infectious virus particles.

-

Methodology:

-

Host cells are infected with the virus in the presence of different concentrations of the test compound.

-

After a single replication cycle, the supernatant and/or cell lysate is collected.

-

The viral titer in the collected samples is determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.

-

The IC50 is the concentration of the compound that reduces the viral yield by 50%.

-

The following diagram illustrates a typical workflow for in vitro antiviral screening.

Conclusion

This compound (AM365) is classified as an antiviral nucleoside analogue, suggesting a mechanism of action that involves the inhibition of viral replication through chain termination of nucleic acid synthesis. While the general principles of this mechanism are well-understood for this class of compounds, the specific antiviral spectrum of this compound remains undefined in the public domain. The lack of published quantitative data and detailed experimental protocols specific to this compound prevents a thorough assessment of its potential as a therapeutic agent. Further research and disclosure of preclinical data would be necessary to elucidate the antiviral profile of this compound.

References

Detiviciclovir: An Obscure Antiviral Nucleoside Analogue with Limited Data for Herpesvirus Research

Detiviciclovir , also known as AM365 , is an antiviral nucleoside analogue that has been noted in limited scientific literature. Despite its classification as a potential antiviral agent, a comprehensive review of publicly available research reveals a significant scarcity of data regarding its specific applications, efficacy, and mechanism of action in the context of herpesvirus research. This lack of detailed information currently prevents the creation of an in-depth technical guide for researchers, scientists, and drug development professionals focused on herpesviruses such as Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).

Chemical and Pharmacokinetic Profile

This compound is identified by the chemical formula C₉H₁₃N₅O₂ and a molecular weight of 223.23. The primary available research on this compound involves the development of a high-performance liquid chromatography (HPLC) method for its detection, along with a related compound, AM188, in rat liver perfusate and bile. This study indicates that some preclinical pharmacokinetic investigations into its metabolism and disposition have been conducted.

While the DrugBank database notes that this compound has been investigated for the treatment of viral hepatitis B, its activity and relevance to the Herpesviridae family remain undocumented in accessible scientific papers, patents, or conference proceedings.

Mechanism of Action and Antiviral Activity Against Herpesviruses

As a nucleoside analogue, this compound is presumed to function by interfering with viral DNA synthesis. Typically, such compounds are phosphorylated within infected cells to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation often leads to chain termination, thereby halting viral replication.

However, no specific studies detailing this mechanism for this compound in the context of any herpesvirus have been found. Consequently, crucial data for researchers, such as:

-

In vitro efficacy : 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values against HSV-1, HSV-2, VZV, or other herpesviruses.

-

Selectivity Index (SI) : The ratio of cytotoxic concentration to antiviral concentration, which is a critical measure of a drug's therapeutic window.

-

Resistance profile : Studies on the potential for herpesviruses to develop resistance to this compound.

are not available in the public domain.

Experimental Protocols and In Vivo Data

A thorough search for experimental protocols involving this compound for herpesvirus research yielded no specific methodologies. Standard protocols for assessing antiviral activity against herpesviruses, such as plaque reduction assays or yield reduction assays, have not been published with respect to this compound.

Similarly, there is no available data from animal model studies investigating the in vivo efficacy of this compound for any herpes-related infection. Information on dosing, safety, and therapeutic outcomes in preclinical models is absent from the scientific literature.

Signaling Pathways and Experimental Workflows

Due to the lack of research on its mechanism of action, no signaling pathways involving this compound's interaction with viral or host cell components can be depicted. The general pathway for nucleoside analogue antivirals is well-understood, but the specific enzymes involved in this compound's activation and its precise interaction with herpesvirus DNA polymerase are unknown.

Below is a generalized workflow for evaluating a novel nucleoside analogue against herpesviruses, which would be applicable to a compound like this compound should research be undertaken.

Caption: Generalized workflow for the preclinical evaluation of a novel anti-herpesvirus nucleoside analogue.

Conclusion

While this compound (AM365) is identified as an antiviral nucleoside analogue, there is a profound lack of publicly available data to support its use in herpesvirus research. Key information on its mechanism of action, quantitative antiviral activity, and performance in preclinical models is absent. Therefore, it is not possible at this time to provide the in-depth technical guide requested. Researchers and drug development professionals interested in this compound would need to conduct foundational research to establish its basic anti-herpesvirus properties.

In Vitro Synthesis and Purification of Detiviciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detiviciclovir is a known antiviral nucleoside analogue. However, specific, publicly available, peer-reviewed literature detailing its synthesis and purification with precise quantitative data (yields, purity, etc.) is limited. Therefore, this guide presents a comprehensive approach based on established synthetic and purification methodologies for structurally similar acyclic guanosine (B1672433) analogues, such as Penciciclovir. The experimental protocols and quantitative data provided herein are illustrative and should be adapted and optimized under experimental conditions.

Introduction

This compound, 2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol, is an acyclic guanosine analogue with potential antiviral activity. Like other members of its class, its mechanism of action is predicated on its selective phosphorylation in virus-infected cells and subsequent inhibition of viral DNA polymerase, a critical enzyme for viral replication. This guide provides a detailed technical overview of a plausible in vitro synthesis and purification strategy for this compound, intended to support research and development efforts in the field of antiviral drug discovery.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the acyclic side chain and its subsequent coupling to a protected guanine (B1146940) precursor.

Synthesis of the Acyclic Side Chain Precursor

A key intermediate for the synthesis of this compound is a protected form of 2-(hydroxymethyl)propane-1,3-diol. A plausible precursor is 2-((benzyloxy)methyl)propane-1,3-diol (B1278497), which can be synthesized and then activated for coupling.

Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)propane-1,3-diol

-

Reaction Setup: To a solution of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol) in a suitable solvent such as dimethylformamide (DMF), add a molar equivalent of a benzylating agent (e.g., benzyl (B1604629) bromide) and a non-nucleophilic base (e.g., sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-((benzyloxy)methyl)propane-1,3-diol.

Coupling of the Side Chain with a Guanine Precursor

The protected acyclic side chain can be coupled with a suitable guanine derivative, such as 2-amino-6-chloropurine (B14584), followed by hydrolysis to yield this compound.

Experimental Protocol: Synthesis of this compound

-

Activation of the Side Chain: Convert the diol of 2-((benzyloxy)methyl)propane-1,3-diol to a leaving group, for example, by mesylation using methanesulfonyl chloride in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) (DCM) at 0 °C.

-

Coupling Reaction: React the activated side chain with 2-amino-6-chloropurine in a polar aprotic solvent like DMF with a base such as potassium carbonate. Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Deprotection and Hydrolysis: Following the coupling, remove the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon). Subsequently, hydrolyze the chloro group at the 6-position of the purine (B94841) ring to a hydroxyl group using an aqueous acid (e.g., hydrochloric acid) to form the guanine moiety.

-

Neutralization and Isolation: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the crude this compound. Filter the solid, wash with water, and dry under vacuum.

Purification of this compound

Due to the polar nature of this compound, a combination of chromatographic techniques is recommended to achieve high purity.

Column Chromatography

Initial purification of the crude product can be performed using silica gel column chromatography. Given the polarity of this compound, a polar mobile phase system is required.

Experimental Protocol: Column Chromatography Purification

-

Column Packing: Prepare a silica gel column packed with a suitable solvent system, such as a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). To prevent peak tailing, which is common with polar heterocyclic compounds, the silica gel can be deactivated by pre-treating with a solvent system containing a small percentage of a basic modifier like triethylamine.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder can be loaded onto the top of the column. This dry-loading technique is often beneficial for polar compounds.

-

Elution: Elute the column with a gradient of increasing methanol concentration in dichloromethane. For example, starting with 5% MeOH in DCM and gradually increasing to 20% MeOH.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

For final purification and to achieve high purity suitable for biological assays, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique.

Experimental Protocol: RP-HPLC Purification

-

Column and Mobile Phase: Utilize a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. For nucleoside analogues, a volatile buffer like triethylammonium (B8662869) acetate or ammonium (B1175870) acetate is often used, which can be removed by lyophilization. A common organic modifier is acetonitrile (B52724) or methanol.

-

Gradient Elution: Employ a gradient elution method. Start with a high percentage of the aqueous buffer and gradually increase the concentration of the organic solvent. For instance, a linear gradient from 5% to 50% acetonitrile in 0.1 M triethylammonium acetate buffer (pH 7.0) over 30 minutes.

-

Detection and Fraction Collection: Monitor the elution profile using a UV detector at a wavelength where the purine ring has strong absorbance (around 254 nm). Collect the fractions corresponding to the main peak of this compound.

-

Sample Recovery: Combine the pure fractions and remove the volatile buffer and solvents by lyophilization to obtain the purified this compound as a solid.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical results for similar compounds.

Table 1: Hypothetical Synthesis Data for this compound

| Step | Reaction | Starting Material (Amount) | Product | Yield (%) | Purity (by HPLC, %) |

| 1 | Side Chain Synthesis | Pentaerythritol (10 g) | 2-((benzyloxy)methyl)propane-1,3-diol | 65 | >95 |

| 2 | Coupling & Deprotection | 2-amino-6-chloropurine (5 g) | Crude this compound | 50 | ~85 |

Table 2: Hypothetical Purification Data for this compound

| Purification Method | Starting Material | Purity In (%) | Final Product | Purity Out (%) | Recovery (%) |

| Column Chromatography | Crude this compound | ~85 | Semi-pure this compound | >95 | 80 |

| RP-HPLC | Semi-pure this compound | >95 | Pure this compound | >99.5 | 90 |

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Purification Workflow

Caption: Multi-step purification workflow for this compound.

Mechanism of Action Signaling Pathway

Caption: Activation and inhibitory pathway of this compound.[1][2][3][4][5]

References

- 1. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. czlab.ustc.edu.cn [czlab.ustc.edu.cn]

- 3. Phosphorylation of four acyclic guanosine analogs by herpes simplex virus type 2 thymidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cellular Uptake and Metabolism of Detiviciclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific cellular uptake and metabolism of Detiviciclovir is limited. This guide provides a comprehensive overview based on the established mechanisms of similar acyclic guanosine (B1672433) analogues and related antiviral compounds. The experimental protocols and data presented are illustrative and based on methodologies commonly employed for this class of drugs.

Introduction

This compound is an antiviral nucleoside analogue.[1] Like other drugs in its class, its efficacy is contingent on its ability to enter host cells, be converted into its active form, and selectively inhibit viral replication.[2] This guide details the putative cellular uptake and metabolic pathways of this compound, provides standardized experimental protocols for their investigation, and presents comparative quantitative data from related compounds to serve as a benchmark for future research.

Cellular Uptake of Acyclic Guanosine Analogues

The cellular membrane is a significant barrier for hydrophilic molecules like nucleoside analogues. Their entry into the cell is primarily mediated by specialized membrane transporter proteins.[3][4]

Key Transporter Families

Two major solute carrier (SLC) families are responsible for the transport of nucleosides and their analogues across the cell membrane:

-

Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.[5] hENT1 is often a key transporter for many nucleoside analogues.

-

Human Concentrative Nucleoside Transporters (hCNTs): These transporters actively transport nucleosides into the cell against their concentration gradient, a process that is typically sodium-dependent.

The specific transporters involved in this compound uptake have not been definitively identified. However, based on the transport mechanisms of similar acyclic guanosine analogues, it is hypothesized that both hENTs and hCNTs may play a role.

Experimental Protocol: Cellular Uptake Assay

This protocol describes a common method for studying the uptake of a radiolabeled nucleoside analogue.

Objective: To determine the kinetics and transporter dependency of this compound uptake.

Materials:

-

Radiolabeled this compound (e.g., [³H]-Detiviciclovir)

-

Human cell line of interest (e.g., human foreskin fibroblasts, HFFs)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Inhibitors of nucleoside transporters (e.g., nitrobenzylthioinosine (NBMPR) for hENT1, dipyridamole (B1670753) for hENTs)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to confluence.

-

Preparation: Wash the cells with pre-warmed transport buffer.

-

Inhibitor Pre-incubation (for transporter identification): Incubate a subset of cells with known transporter inhibitors for 10-15 minutes.

-

Uptake Initiation: Add the transport buffer containing radiolabeled this compound at various concentrations to the cells and incubate for specific time points (e.g., 1, 5, 15, 30 minutes).

-

Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the initial uptake rates and kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Compare uptake in the presence and absence of inhibitors to identify the transporters involved.

Intracellular Metabolism of this compound

Once inside the cell, this compound, like other nucleoside analogues, must be phosphorylated to its active triphosphate form. This multi-step process is catalyzed by both viral and host cell kinases.

The Phosphorylation Cascade

The metabolic activation of acyclic guanosine analogues typically follows this pathway:

-

Monophosphorylation: The initial and rate-limiting step is the conversion of the nucleoside analogue to its monophosphate form. In virus-infected cells, this is preferentially carried out by a virus-encoded thymidine (B127349) kinase (TK) or a phosphotransferase (such as the UL97 kinase in CMV), which provides the initial selectivity of the drug. Host cell kinases can also perform this step, but often with much lower efficiency.

-

Diphosphorylation: The monophosphate is then converted to the diphosphate (B83284) form by a cellular guanylate kinase.

-

Triphosphorylation: Finally, various cellular enzymes, such as nucleoside diphosphate kinases, catalyze the formation of the active triphosphate analogue.

The resulting this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation upon its incorporation.

Experimental Protocol: Intracellular Phosphorylation Assay

This protocol outlines a method to quantify the intracellular levels of this compound and its phosphorylated metabolites.

Objective: To measure the intracellular conversion of this compound to its mono-, di-, and triphosphate forms.

Materials:

-

This compound

-

Virus-infected and uninfected cell lines

-

Cell lysis buffer (e.g., methanol-based)

-

Internal standards for each metabolite

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Cell Treatment: Incubate both virus-infected and uninfected cells with this compound at a specific concentration for various time points.

-

Metabolite Extraction: Wash the cells with ice-cold saline and then lyse them with a cold extraction solution.

-

Sample Preparation: Centrifuge the cell lysates to remove debris and collect the supernatant containing the intracellular metabolites.

-

HPLC-MS/MS Analysis: Separate and quantify this compound and its phosphorylated metabolites using a validated HPLC-MS/MS method. Use stable isotope-labeled internal standards for accurate quantification.

-

Data Analysis: Determine the intracellular concentrations of this compound, this compound-monophosphate, this compound-diphosphate, and this compound-triphosphate over time.

Quantitative Data (Comparative)

As specific quantitative data for this compound is not available, this section provides representative data for other well-characterized acyclic guanosine analogues to serve as a reference.

Table 1: Comparative Pharmacokinetic Parameters of Acyclic Guanosine Analogues

| Parameter | Acyclovir | Ganciclovir | Penciclovir |

| Bioavailability (Oral) | 15-30% | <10% | ~77% (as Famciclovir) |

| Plasma Half-life | 2.5-3.3 hours | 2.5-4.2 hours | ~2 hours |

| Intracellular Half-life (Triphosphate) | 1-20 hours (HSV-infected cells) | >24 hours (CMV-infected cells) | >10 hours (HSV-infected cells) |

| Primary Route of Elimination | Renal | Renal | Renal |

Data compiled from various pharmacokinetic studies.

Table 2: Comparative In Vitro Antiviral Activity and Cytotoxicity

| Compound | Virus | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |

| Acyclovir | HSV-1 | 0.02 - 1.3 | >300 | >230 |

| HSV-2 | 0.03 - 3.6 | >300 | >83 | |

| VZV | 0.8 - 4.0 | >300 | >75 | |

| Ganciclovir | CMV | 0.2 - 3.5 | >200 | >57 |

| Cidofovir | Ad5 | 0.11 | >400 | >3636 |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index is a measure of the drug's therapeutic window.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized metabolic activation pathway for an acyclic guanosine analogue and a typical experimental workflow for studying its cellular uptake and metabolism.

Caption: Generalized metabolic activation pathway of this compound.

Caption: Workflow for studying this compound's cellular pharmacology.

Conclusion

The cellular uptake and metabolic activation of this compound are critical determinants of its antiviral efficacy. While specific data for this compound remains to be published, the established pathways for other acyclic guanosine analogues provide a robust framework for its investigation. The experimental protocols detailed in this guide offer standardized methods for elucidating the precise mechanisms governing this compound's activity, which will be essential for its continued development and clinical application. Future research should focus on identifying the specific transporters and kinases involved in this compound's pharmacology to better understand its therapeutic potential and resistance profile.

References

- 1. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Detiviciclovir (CF-1743) in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of Detiviciclovir (also known as CF-1743), the active metabolite of the prodrug FV-100, in various animal models. This compound, a bicyclic nucleoside analogue, has demonstrated potent antiviral activity, particularly against the varicella-zoster virus (VZV). Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for its development as a therapeutic agent. This document summarizes key pharmacokinetic parameters, details experimental methodologies from preclinical studies, and presents visual representations of relevant biological and experimental processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (CF-1743) is a potent inhibitor of VZV replication. To enhance its oral bioavailability, the prodrug FV-100, a 5'-valyl ester of this compound, was developed. Upon oral administration, FV-100 is rapidly and extensively converted to the active moiety, this compound. Preclinical studies in animal models, primarily rats and dogs, have been instrumental in characterizing the pharmacokinetic profile of this compound and establishing a foundation for its clinical development.

Pharmacokinetic Data Summary

While specific quantitative pharmacokinetic parameters for this compound in animal models are not extensively detailed in publicly available literature, non-clinical safety and toxicology studies in rats and dogs have been conducted. These studies are essential for determining key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).

It has been reported that the oral bioavailability of this compound (CF-1743) itself is low, at less than 14%.[1] The development of the prodrug FV-100 significantly enhances the systemic exposure to this compound. Studies have indicated an approximately 10-fold increase in both AUC and Cmax for this compound when administered as FV-100 compared to the administration of this compound alone.[2]

Non-clinical toxicology studies included single-dose and 28-day repeat-dose evaluations in both rats and dogs.[3] These studies were crucial in establishing the No-Observed-Adverse-Effect Level (NOAEL), which for rats was determined to be 0.1 mg/kg/day, providing a 45-fold safety margin based on AUC compared to human exposure. In dogs, the NOAEL was not established due to mild to moderate atrophy and degeneration of the olfactory epithelium at all tested doses, with the lowest dose representing a 398-fold safety margin based on AUC.[3]

Table 1: Summary of Preclinical Pharmacokinetic and Toxicology Studies of this compound (CF-1743) and its Prodrug FV-100

| Species | Study Type | Compound Administered | Key Findings | Reference |

| Rat | Single-dose and 28-day repeat-dose toxicology | FV-100 | NOAEL established at 0.1 mg/kg/day. | [3] |

| Dog | Single-dose and 28-day repeat-dose toxicology | FV-100 | NOAEL not established due to local nasal findings. | |

| General | Bioavailability | CF-1743 | Oral bioavailability is <14%. | |

| General | Bioavailability | FV-100 | Provides ~10-fold higher exposure to CF-1743. |

Experimental Protocols

Detailed experimental protocols from the preclinical animal studies are not fully available in the public domain. However, based on standard pharmacokinetic and toxicology study designs, the following methodologies are likely to have been employed.

Animal Models

-

Species: Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical toxicology and pharmacokinetic studies and have been mentioned in the context of FV-100 and this compound.

-

Health Status: Healthy, young adult animals of both sexes are typically used.

-

Housing and Diet: Animals are housed in controlled environments with standard chow and water available ad libitum, except for fasting periods before dose administration.

Drug Administration

-

Formulation: For oral administration, FV-100 would be formulated as a solution or suspension in a suitable vehicle. For intravenous administration to determine absolute bioavailability, this compound (CF-1743) would be dissolved in a biocompatible solvent.

-

Routes of Administration:

-

Oral (PO): Administered via gavage for rats or in capsules for dogs to ensure accurate dosing.

-

Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein for rats or a cephalic vein for dogs.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein (rats) or cephalic/saphenous vein (dogs). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period.

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices.

-

Sample Preparation: Plasma samples typically undergo protein precipitation or liquid-liquid extraction to isolate the analyte of interest before injection into the HPLC-MS/MS system.

-

Validation: The bioanalytical method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualization of Key Processes

Metabolic Activation Pathway of FV-100

The following diagram illustrates the conversion of the prodrug FV-100 to the active antiviral agent this compound and its subsequent intracellular phosphorylation, which is essential for its therapeutic effect.

Caption: Metabolic activation pathway of the prodrug FV-100 to this compound triphosphate.

General Experimental Workflow for a Preclinical Pharmacokinetic Study

This diagram outlines the typical steps involved in conducting a preclinical pharmacokinetic study in an animal model.

Caption: A generalized workflow for a preclinical pharmacokinetic study in animal models.

Conclusion

The preclinical pharmacokinetic evaluation of this compound (CF-1743) in animal models, primarily through the administration of its prodrug FV-100, has been crucial in demonstrating its potential as an antiviral agent. The significant improvement in oral bioavailability with the prodrug approach has paved the way for its clinical investigation. While detailed quantitative data from animal studies are limited in the public domain, the available information from non-clinical safety studies in rats and dogs confirms that a robust preclinical data package was generated to support its transition into human trials. Further publication of the detailed preclinical pharmacokinetic and metabolism data would be of great value to the scientific community.

References

Detiviciclovir's Mode of Action Against Viral DNA Polymerases: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the inhibitory effects of Detiviciclovir on viral DNA polymerases. This compound is identified as an antiviral nucleoside analogue, and its mechanism is presumed to be similar to other drugs in its class. This guide will, therefore, use the extensively studied and structurally related compound, Acyclovir, as a representative model to provide an in-depth technical overview of the mode of action for this class of antiviral agents.

Executive Summary

Nucleoside analogues represent a cornerstone of antiviral therapy, particularly for herpesviruses. These agents function as targeted inhibitors of viral DNA synthesis, a process critical for viral replication. This technical guide details the molecular mechanism by which these compounds, exemplified by Acyclovir, selectively inhibit viral DNA polymerases. The process involves intracellular activation via phosphorylation, followed by competitive inhibition of the viral enzyme and termination of the nascent viral DNA chain. This document provides quantitative data on enzyme inhibition, outlines the experimental protocols for determining these values, and visualizes the key molecular pathways and experimental workflows.

Mechanism of Action: From Prodrug to Polymerase Inhibitor

The antiviral activity of nucleoside analogues like Acyclovir is dependent on their conversion to the active triphosphate form within the host cell. This multi-step process is key to the drug's selectivity and potency.

-

Selective Phosphorylation: The initial and rate-limiting step is the monophosphorylation of the nucleoside analogue. In herpesvirus-infected cells, this is preferentially catalyzed by a virus-encoded thymidine (B127349) kinase (TK).[1][2] Host cell kinases are significantly less effective at phosphorylating these analogues, leading to a much higher concentration of the monophosphate form in infected cells compared to uninfected cells.[1][2]

-

Conversion to Triphosphate: Host cell enzymes, such as guanylate kinase, subsequently convert the monophosphate derivative to the diphosphate (B83284) and then to the triphosphate form (e.g., Acyclovir triphosphate or ACV-TP).[1] This active triphosphate is the molecule that directly interacts with the viral DNA polymerase.

-

Inhibition of Viral DNA Polymerase: The active triphosphate metabolite inhibits viral DNA replication through a dual mechanism:

-

Competitive Inhibition: The triphosphate analogue is structurally similar to the natural deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of the viral DNA polymerase. The viral polymerase has a higher affinity for the analogue triphosphate than cellular DNA polymerases, contributing to the drug's selectivity.

-

Chain Termination: Once the viral DNA polymerase incorporates the analogue monophosphate into the growing viral DNA strand, it acts as a chain terminator. This is because these analogues lack the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.

-

The combination of competitive inhibition and chain termination effectively stops viral replication.

Quantitative Data: Inhibitory Activity

The efficacy of a nucleoside analogue is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The data below for Acyclovir triphosphate (ACV-TP) demonstrates its high potency and selectivity for viral DNA polymerases over host cellular polymerases.

| Enzyme | Organism/Virus | Substrate | Ki (µM) | Reference |

| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | dGTP | 0.03 | |

| DNA Polymerase | Epstein-Barr Virus (EBV) | dGTP | 9.8 | |

| DNA Polymerase α | Human | dGTP | 0.15 | |

| DNA Polymerase β | Human | dGTP | 11.9 |

Table 1: Inhibitory activity (Ki) of Acyclovir Triphosphate (ACV-TP) against viral and cellular DNA polymerases.

Experimental Protocols

The determination of inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for antiviral compounds against viral DNA polymerases involves enzymatic assays. Below is a generalized protocol.

DNA Polymerase Inhibition Assay

Objective: To determine the Ki of an inhibitor for a specific DNA polymerase.

Materials:

-

Purified viral or cellular DNA polymerase.

-

Activated DNA template-primer (e.g., activated calf thymus DNA).

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).

-

The triphosphate form of the inhibitor (e.g., ACV-TP).

-

Reaction buffer containing MgCl₂, Tris-HCl, and other necessary salts.

-

Trichloroacetic acid (TCA) for precipitation.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Reaction Setup: A series of reaction mixtures are prepared. Each reaction contains the polymerase, activated DNA template-primer, reaction buffer, and a mix of dNTPs (dATP, dCTP, dGTP, and [³H]dTTP).

-

Inhibitor Addition: The inhibitor triphosphate is added to the reaction tubes at varying concentrations. A control with no inhibitor is also prepared.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of the DNA polymerase. The mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of cold 10% trichloroacetic acid (TCA). This precipitates the newly synthesized, radiolabeled DNA.

-

Filtration and Washing: The precipitated DNA is collected by vacuum filtration onto glass fiber filters. The filters are washed multiple times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Quantification: The filters are dried, and the amount of radioactivity incorporated into the DNA is measured using a liquid scintillation counter.

-

Data Analysis: The rate of DNA synthesis (proportional to the radioactivity) at each inhibitor concentration is calculated. The Ki value is determined by plotting the data using methods such as the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Conclusion

The mode of action of nucleoside analogues like this compound and the well-characterized Acyclovir against viral DNA polymerases is a highly selective and potent mechanism. By leveraging the virus's own enzymes for activation and targeting the viral DNA polymerase with high affinity, these drugs effectively shut down viral replication with minimal impact on the host cell. The principles of competitive inhibition and chain termination remain a highly successful strategy in the development of antiviral therapeutics. The quantitative analysis of enzyme kinetics through established experimental protocols is crucial for the evaluation and development of new and improved antiviral agents in this class.

References

Detiviciclovir (AM365): A Technical Overview of a Promising Antiviral Nucleoside Analogue

Disclaimer: Information regarding Detiviciclovir (AM365) in the public domain is limited. This document provides a technical overview based on its classification as a nucleoside analogue and general principles of antiviral drug development. Specific experimental data, where unavailable, is presented with representative examples from analogous compounds to illustrate typical findings for this class of antivirals.

Introduction

This compound, also known as AM365, is an antiviral agent belonging to the class of nucleoside analogues. Its chemical structure suggests potential activity against various DNA viruses, positioning it as a compound of interest for researchers and drug development professionals in the field of virology. As a nucleoside analogue, its mechanism of action is predicated on the inhibition of viral DNA synthesis, a clinically validated strategy for the management of viral infections. This technical guide aims to provide a comprehensive overview of the chemical structure, physicochemical properties, and putative biological activities of this compound, alongside generalized experimental protocols relevant to its evaluation.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol.[1] Its structure features a purine (B94841) nucleobase (2-aminopurine, a guanine (B1146940) analogue) attached to an acyclic side chain. This acyclic nature is a hallmark of many successful antiviral nucleoside analogues, such as acyclovir.

Figure 1: Chemical Structure of this compound (AM365).

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₅O₂ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| CAS Number | 220984-26-9 | [2] |

| IUPAC Name | 2-[(2-amino-9H-purin-9-yl)methyl]propane-1,3-diol | [1] |

| Predicted XlogP | -1.5 | [1] |

| Appearance | White to off-white solid (typical for this class) | N/A |

| Solubility | Soluble in DMSO, sparingly soluble in water (predicted) | N/A |

Proposed Mechanism of Action

As a nucleoside analogue, this compound is expected to exert its antiviral effect by targeting viral DNA polymerase. The proposed mechanism of action involves a series of intracellular phosphorylation steps, ultimately leading to the termination of viral DNA chain elongation.

Figure 2: Proposed Mechanism of Action for this compound.

This pathway highlights the necessity of viral-specific enzymes, such as thymidine kinase, for the initial activation step, which confers selectivity for virus-infected cells and minimizes toxicity to uninfected host cells. The resulting triphosphate form of this compound then acts as a competitive inhibitor of the natural substrate (dGTP) for the viral DNA polymerase. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on its acyclic side chain prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.

In Vitro Antiviral Activity (Representative Data)

Comprehensive in vitro antiviral activity data for this compound is not widely published. Table 2 presents a representative dataset, based on typical values for nucleoside analogues against common DNA viruses, to illustrate how such data would be presented. The key parameters are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.

| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 0.5 | >100 | >200 |

| Herpes Simplex Virus 2 (HSV-2) | HFF | 0.8 | >100 | >125 |

| Varicella-Zoster Virus (VZV) | MRC-5 | 1.2 | >100 | >83 |

| Human Cytomegalovirus (HCMV) | HFF | 5.0 | >100 | >20 |

Pharmacokinetics (Predicted Profile)

The pharmacokinetic profile of a drug candidate is crucial for its clinical development. Based on its chemical structure, a predicted pharmacokinetic profile for this compound is summarized in Table 3.

| Parameter | Predicted Characteristic | Rationale |

| Absorption | Moderate oral bioavailability | The hydrophilic nature may limit passive diffusion across the gut wall. |

| Distribution | Wide distribution into tissues | Low molecular weight and hydrophilicity suggest good tissue penetration. |

| Metabolism | Minimal metabolism | Acyclic side chain is generally resistant to metabolic enzymes. |

| Excretion | Primarily renal excretion | Excreted largely unchanged in the urine, similar to other nucleoside analogues. |

Experimental Protocols

Detailed, validated experimental protocols for this compound are not publicly available. The following sections provide generalized methodologies for key experiments typically performed for the evaluation of novel antiviral nucleoside analogues.

Synthesis of this compound (AM365)

A plausible synthetic route for this compound would involve the alkylation of a protected 2-aminopurine (B61359) with a suitable electrophile containing the propane-1,3-diol moiety.

Figure 3: Generalized Synthetic Workflow for this compound.

Methodology:

-

Protection: The 2-amino group of 2-aminopurine is protected, for example, by acylation.

-

Alkylation: The protected 2-aminopurine is reacted with a suitable alkylating agent, such as 2-(bromomethyl)propane-1,3-diyl diacetate, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).

-

Deprotection: The protecting groups on the amino function and the hydroxyl groups are removed under appropriate conditions (e.g., basic hydrolysis) to yield this compound.

-

Purification: The final product is purified by techniques such as column chromatography or recrystallization.

In Vitro Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound against plaque-forming viruses.

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.

-

Virus Infection: The cells are infected with a known amount of virus for a defined adsorption period.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

Methodology:

-

Cell Seeding: Host cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for the same duration as the antiviral assay.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength.

-

Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Pharmacokinetic Study in Rats (Illustrative)

A basic pharmacokinetic study in a rodent model provides initial insights into the ADME properties of a drug candidate.

Methodology:

-

Animal Dosing: A cohort of rats is administered this compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a defined dose.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein).

-

Plasma Preparation: The blood samples are processed to obtain plasma.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as HPLC-MS/MS.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. A study by Wang J, et al. describes an HPLC method for the determination of this compound in rat liver perfusate, which could be adapted for plasma sample analysis.

Conclusion

This compound (AM365) represents a promising scaffold for the development of new antiviral therapies. Its classification as a nucleoside analogue suggests a well-understood mechanism of action with the potential for high selectivity and potency against DNA viruses. While specific and detailed public data on its biological activity and pharmacokinetic profile are currently scarce, the general methodologies and principles outlined in this technical guide provide a solid framework for its further investigation and development. Future research should focus on comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of Detiviciciclovir.

References

In Vitro Antiviral Activity of Detiviciclovir: A Review of Publicly Available Data

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data regarding the in vitro antiviral activity of Detiviciclovir (also known as AM365). While identified as an antiviral nucleoside analogue, detailed experimental results, including quantitative data on its efficacy against specific viruses such as Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), or Varicella-Zoster Virus (VZV), are not present in the accessible domain.

This absence of information prevents the creation of a detailed technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research data.

Current Status of Publicly Available Information

Searches for "this compound" and its synonym "AM365" have yielded minimal results. The compound is listed by some chemical suppliers as a research chemical, categorizing it as a nucleoside analogue. However, these listings do not provide any associated scientific publications, patents with detailed biological data, or clinical trial information that would be necessary to construct a scientific whitepaper.

Further searches for alternative names, prodrug formulations, or related novel guanosine (B1672433) analogues did not connect this compound to any published research on its biological activity. Without access to primary research articles or company-internal research and development documents, any attempt to describe its antiviral profile, mechanism of action, or experimental protocols would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

Unfulfilled Core Requirements

Due to the lack of available data, the following core components of the requested technical guide cannot be provided:

-

Data Presentation: No quantitative data, such as EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), or Selectivity Index (SI) values, are available to be summarized in tables.

-

Experimental Protocols: Without published studies, it is impossible to provide detailed methodologies for key experiments such as plaque reduction assays, cytotoxicity assays, or yield reduction assays that would have been used to screen this compound's antiviral activity.

-

Mandatory Visualization: The absence of information on this compound's mechanism of action or any affected cellular signaling pathways makes it impossible to create the requested Graphviz diagrams.

The Enigmatic Case of Detiviciclovir: A Search for a Ghost in the Antiviral Pipeline

Despite a comprehensive search of scientific literature and drug development databases, the discovery and development history of a compound specifically named "detiviciclovir" remains elusive. This suggests that "this compound" may be a misnomer, a compound that did not advance to a publicly disclosed stage, or a codename not widely used in published research.

While the specific history of "this compound" cannot be detailed, the search for its origins points toward a broader and highly significant area of antiviral research: the development of purine (B94841) and pyrimidine (B1678525) analogues. These compounds, which mimic the natural building blocks of DNA and RNA, have been a cornerstone of antiviral therapy for decades. Their mechanism of action generally involves the disruption of viral replication.

The development of such antiviral agents typically follows a rigorous and lengthy pathway, beginning with the initial discovery of a promising chemical scaffold and culminating in clinical trials and regulatory approval.

A Prototypical Antiviral Drug Discovery and Development Workflow

The journey from a laboratory concept to a marketable antiviral drug is a multi-stage process. The following diagram illustrates a generalized workflow for the discovery and development of a hypothetical nucleoside analogue antiviral, a class to which a compound like "this compound" might belong.

Caption: Generalized workflow of antiviral drug discovery and development.

The Mechanism of Action: A Tale of Deception

Nucleoside analogues, the class of drugs that includes many successful antivirals, function by deceiving the viral replication machinery. Once inside a host cell, these drugs are converted into their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.

The incorporation of the analogue can halt the replication process in one of two ways:

-

Chain Termination: The analogue lacks the necessary chemical group (a 3'-hydroxyl group) for the addition of the next nucleotide, causing premature termination of the nucleic acid chain.

-

Non-functional Genome: Even if the chain is not terminated, the presence of the analogue can render the resulting viral genome non-functional.

The following diagram illustrates this general mechanism of action.

Caption: General mechanism of action for a nucleoside analogue antiviral.

The Importance of 2,6-Diaminopurine (B158960) Derivatives

The search for information on "this compound" did yield results related to a class of compounds known as 2,6-diaminopurine derivatives. Research has shown that compounds based on this chemical scaffold can exhibit broad-spectrum antiviral activity against a range of viruses, including flaviviruses (like Dengue and Zika), influenza virus, and even SARS-CoV-2.[1] This highlights a significant trend in antiviral research: the shift from a "one-drug, one-virus" paradigm to the development of broad-spectrum antiviral agents that can be effective against multiple pathogens.[1]

While the story of "this compound" remains untold, the principles of antiviral drug discovery and the ongoing research into promising chemical classes like 2,6-diaminopurine derivatives continue to drive the development of new therapies to combat viral diseases. The absence of information on a specific compound does not diminish the importance of the broader field and the continuous efforts of researchers to address the global challenge of viral infections.

References

Methodological & Application

Detiviciclovir: Application Notes and Protocols for Antiviral Assays Against HSV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is a nucleoside analog antiviral agent with potential activity against Herpes Simplex Virus Type 1 (HSV-1), the causative agent of a wide range of human diseases from mucocutaneous lesions to life-threatening encephalitis. As with other nucleoside analogs, its efficacy relies on the specific inhibition of viral DNA replication. This document provides detailed application notes and experimental protocols for the evaluation of this compound's antiviral activity against HSV-1. The protocols outlined below are standard virological assays crucial for determining the potency and cytotoxicity of antiviral compounds. While specific quantitative data for this compound is not publicly available, this guide provides the methodologies to generate such data and includes comparative values for the well-characterized anti-HSV-1 drug, Acyclovir (B1169).

Mechanism of Action of Nucleoside Analogs like this compound

This compound, as a nucleoside analog, is presumed to exert its antiviral effect through a mechanism similar to that of Acyclovir and other related compounds. This process involves selective activation in HSV-infected cells and subsequent disruption of viral DNA synthesis.[1]

The key steps are:

-

Selective Phosphorylation: The antiviral prodrug is preferentially phosphorylated by a virus-encoded enzyme, thymidine (B127349) kinase (TK), which is present in HSV-infected cells.[1] This initial phosphorylation step is crucial for the drug's selectivity, as uninfected host cells do not efficiently phosphorylate the analog.

-

Conversion to Triphosphate Form: Host cell kinases further phosphorylate the monophosphate form of the drug into its active triphosphate form.

-

Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.

-

Chain Termination: Upon incorporation into the viral DNA, the analog, lacking a 3'-hydroxyl group, prevents the addition of subsequent nucleotides, leading to premature chain termination and halting viral DNA replication.[1]

Caption: Mechanism of action of nucleoside analogs like this compound.

Experimental Protocols

Cell Culture and Virus Propagation

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-1 propagation and antiviral assays due to their high susceptibility to the virus.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strain: A laboratory-adapted strain of HSV-1 (e.g., KOS, F, or MacIntyre) or clinical isolates can be used.

-

Virus Stock Preparation: Infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of 0.01-0.1. Incubate until a widespread cytopathic effect (CPE) is observed (typically 2-3 days). Harvest the cells and supernatant, freeze-thaw three times to release intracellular virions, and centrifuge to remove cell debris. Aliquot the supernatant containing the virus stock and store at -80°C. The titer of the virus stock should be determined by plaque assay.

Cytotoxicity Assay

It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[3]

Protocol: MTT Assay

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound.[4] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol:

-